2-Amino-6-methylbenzothiazole
Overview
Description
2-Amino-6-methylbenzothiazole is a benzothiazole muscle relaxant that shows anti-tetanus activity . It has been used as a reagent in the synthesis of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Synthesis Analysis
The Cobalt(II) complex of 2-amino-6-methylbenzothiazole has been synthesized and characterized by various physico-chemical methods . The ligand 2-amino-6-methylbenzothiazole acts as a monodentate, neutral ligand with N as the donor site .Molecular Structure Analysis
The molecular formula of 2-Amino-6-methylbenzothiazole is C8H8N2S . The InChI string is InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
2-Amino-6-methylbenzothiazole is a white to light yellow crystal powder . It has a melting point of 140-142 °C (lit.) .Scientific Research Applications
Corrosion Inhibition
2-Amino-6-methylbenzothiazole has been studied for its role in corrosion inhibition. Research conducted by Quraishi et al. (1997) revealed that derivatives of aminobenzothiazole, including 2-amino-6-methylbenzothiazole, are effective in inhibiting the corrosion of mild steel in sulfuric acid solutions. These compounds act predominantly as cathodic inhibitors, reducing hydrogen permeation through steel surfaces, which can be critical in industrial applications (Quraishi et al., 1997).
Molecular Structure and Biological Activities
Gul et al. (2020) investigated the molecular structure of 2-amino-6-methylbenzothiazole and its metal complexes. Their research showed that these compounds have potential antibacterial, antifungal, antioxidant properties, and enzyme inhibition activities. The study highlights the versatility of 2-amino-6-methylbenzothiazole in various biological applications (Gul et al., 2020).
Pharmacological Evaluation
The pharmacological potential of 2-amino-6-methylbenzothiazole has been explored in various studies. For instance, Bradshaw et al. (2002) evaluated amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which have shown potent antitumor properties. Their findings suggest that 2-amino-6-methylbenzothiazole derivatives could be valuable in developing new therapeutic agents (Bradshaw et al., 2002).
Adsorption Studies
The adsorption characteristics of 2-amino-6-methylbenzothiazole have been analyzed in detail. Chowdhury et al. (2006) conducted a study focusing on the adsorption of this compound on colloidal silver particles, providing insights into its surface chemistry and potential applications in nanotechnology (Chowdhury et al., 2006).
Antitumor Properties
Research on the antitumor properties of benzothiazole derivatives, including those related to 2-amino-6-methylbenzothiazole, has been conducted. Kashiyama et al. (1999) studied the metabolic formation and biological properties of these derivatives, suggesting their potential in cancer treatment (Kashiyama et al., 1999).
Safety And Hazards
2-Amino-6-methylbenzothiazole causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and removing the victim to fresh air and keeping at rest in a comfortable position for breathing if inhaled .
Future Directions
The 2-amino-6-methylbenzothiazole chromophore is introduced at the carboxyl group of the melanin precursor 2-carboxy-5,6-dihydroxyindole achieving a novel dihydroxyindole derivative with metal chelation properties not depending on the catechol moiety . This could potentially be exploited in charge storage systems .
properties
IUPAC Name |
6-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWTXWPRWRLHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062501 | |
Record name | 2-Benzothiazolamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062501 | |
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Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylbenzothiazole | |
CAS RN |
2536-91-6 | |
Record name | 2-Amino-6-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2536-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-6-methylbenzothiazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536916 | |
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Record name | 2-Amino-6-methylbenzothiazole | |
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Record name | 2-Amino-6-methylbenzothiazole | |
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Record name | 2-Benzothiazolamine, 6-methyl- | |
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Record name | 2-Benzothiazolamine, 6-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylbenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.002 | |
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Record name | 2-AMINO-6-METHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8372J8V89N | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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